

# Org-26576: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been the subject of significant neuroscience research due to its potential to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of Org-26576, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and experimental workflows. While development for major depressive disorder was halted due to a failed Phase II trial, the compound remains a valuable tool for investigating the role of AMPA receptor modulation in various neurological and psychiatric conditions.[1]

## **Core Compound Information**



| Property            | Value                                                                            |
|---------------------|----------------------------------------------------------------------------------|
| IUPAC Name          | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][3]oxazepin-5-one |
| Synonyms            | Ampakine, Org 26576                                                              |
| Molecular Formula   | C11H12N2O2                                                                       |
| Molar Mass          | 204.23 g/mol                                                                     |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors                                  |

**Quantitative Data Summary** 

In Vitro Potency and Selectivity

| Parameter                            | Value                                                                                          | Species/Tissue                           | Reference                           |
|--------------------------------------|------------------------------------------------------------------------------------------------|------------------------------------------|-------------------------------------|
| EC <sub>50</sub> (AMPA potentiation) | 8-16 μΜ                                                                                        | Rat hippocampal primary cultured neurons | [Cortex<br>Pharmaceuticals<br>Data] |
| Selectivity                          | Selective for AMPA receptors at 10 µM against >60 other targets (GPCRs, ion channels, kinases) | N/A                                      | [Cortex<br>Pharmaceuticals<br>Data] |

## In Vivo Neurogenesis and Neurotrophic Effects



| Endpoint                                         | Dosage                        | Species | Result                                 | Reference                   |
|--------------------------------------------------|-------------------------------|---------|----------------------------------------|-----------------------------|
| Progenitor Cell Proliferation (Dentate Gyrus)    | 10 mg/kg<br>(chronic)         | Rodent  | ~40% increase                          | [Su et al., 2009]           |
| Progenitor Cell Proliferation (Prelimbic Cortex) | 10 mg/kg<br>(chronic)         | Rodent  | ~35% increase                          | [Su et al., 2009]           |
| Neuronal<br>Survival (Dentate<br>Gyrus)          | 10 mg/kg<br>(chronic)         | Rodent  | ~30% increase in survival of new cells | [Su et al., 2009]           |
| BDNF mRNA<br>(Hippocampus)                       | 10 mg/kg (acute, with stress) | Rat     | Significant increase                   | [Fumagalli et al.,<br>2012] |

**Preclinical Efficacy in an ADHD Model** 

| Model                                      | Dosage (i.p.)  | Species        | Outcome                                              | Reference               |
|--------------------------------------------|----------------|----------------|------------------------------------------------------|-------------------------|
| 6-OHDA Lesion-<br>induced<br>Hyperactivity | 1, 3, 10 mg/kg | Rat (neonatal) | Dose-dependent inhibition of locomotor hyperactivity | [Adler et al.,<br>2012] |

# Clinical Trial Data (Major Depressive Disorder - NCT00610649)



| Population         | Dosage (oral, b.i.d.) | Key Findings                                                                                                                    | Reference              |
|--------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------|
| Healthy Volunteers | Up to 225 mg          | Well-tolerated                                                                                                                  | [Nations et al., 2012] |
| Patients with MDD  | Up to 450 mg          | Well-tolerated; Numerically greater improvement in MADRS score vs. placebo; Improved executive function and processing speed at | [3][4]                 |
|                    |                       | 400 mg b.i.d.                                                                                                                   |                        |

## **Signaling Pathway and Mechanism of Action**

**Org-26576** acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of cations (Na<sup>+</sup> and Ca<sup>2+</sup>) into the postsynaptic neuron, resulting in enhanced synaptic transmission. A key downstream effect of this enhanced signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, TrkB, activates intracellular signaling cascades, including the CREB pathway, which further promotes the transcription of genes involved in synaptic function and neurogenesis.





Click to download full resolution via product page

Caption: Signaling pathway of Org-26576.

# Detailed Experimental Protocols In Vitro Electrophysiology: Potentiation of AMPAmediated responses

This protocol is a generalized procedure based on standard methods for assessing AMPA receptor potentiation.

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.
 Neurons are plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.



- Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on neurons after 10-14 days in vitro.
  - External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
  - Internal Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl<sub>2</sub>, 2
     Na<sub>2</sub>-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
- Experimental Procedure:
  - Establish a whole-cell recording from a hippocampal neuron.
  - Clamp the cell at a holding potential of -70 mV.
  - Apply a brief pulse of AMPA (10 μM) using a picospritzer to evoke an inward current.
  - $\circ$  After establishing a stable baseline response to AMPA, co-apply AMPA (10  $\mu$ M) with varying concentrations of **Org-26576** (e.g., 0.1, 1, 10, 100  $\mu$ M).
  - Measure the peak amplitude of the inward current in the presence and absence of Org-26576.
  - Construct a dose-response curve to determine the EC<sub>50</sub> value for the potentiation of the AMPA-evoked current.





Click to download full resolution via product page

Caption: Workflow for electrophysiological assessment.



# In Vivo Neurogenesis Study (Adapted from Su et al., 2009)

- Animals: Adult male Sprague-Dawley rats.
- Drug Administration: Org-26576 (10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection once daily for 21 days.
- BrdU Labeling: To label dividing cells, rats were co-administered 5-bromo-2'-deoxyuridine (BrdU; 200 mg/kg, i.p.) with the final 5 days of Org-26576 treatment.
- Tissue Processing:
  - Twenty-four hours after the final injection, animals were deeply anesthetized and transcardially perfused with 4% paraformaldehyde.
  - Brains were removed, post-fixed, and cryoprotected in 30% sucrose.
  - Coronal sections (40 μm) were cut through the hippocampus using a cryostat.
- Immunohistochemistry:
  - Free-floating sections were treated with 2N HCl to denature DNA.
  - Sections were incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU).
  - For neuronal survival, sections were also co-labeled with a neuronal marker (e.g., rabbit anti-NeuN).
  - Sections were then incubated with appropriate fluorescently-labeled secondary antibodies.
- Cell Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus and prelimbic cortex was quantified using stereological methods.





Click to download full resolution via product page

Caption: Workflow for in vivo neurogenesis study.



## Preclinical ADHD Model: 6-OHDA Lesion-induced Hyperactivity (Adapted from Adler et al., 2012)

- Animals: Neonatal male Sprague-Dawley rat pups (postnatal day 5).
- · Lesioning Procedure:
  - Pups were pretreated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.
  - Thirty minutes later, 6-hydroxydopamine (6-OHDA; 100 μg in 10 μl of saline with 0.1% ascorbic acid) was administered via intracisternal injection.[5]
- Behavioral Testing:
  - At postnatal day 28, locomotor activity was assessed in an open-field arena.
  - Rats were administered Org-26576 (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
  - Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated activity monitoring system.
- Data Analysis: The effect of Org-26576 on locomotor activity was compared between the 6-OHDA lesioned group and a sham-operated control group.





Click to download full resolution via product page

Caption: Workflow for the preclinical ADHD model.



# Clinical Trial for Major Depressive Disorder (NCT00610649; Adapted from Nations et al., 2012)

- Study Design: A randomized, double-blind, placebo-controlled, multiple rising-dose study.
   The study consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a fixed-dose phase.
- Participants: Adult patients diagnosed with Major Depressive Disorder.
- Part 1 (Dose Escalation):
  - Cohorts of patients received escalating doses of Org-26576 or placebo, administered twice daily (b.i.d.).
  - Doses ranged from 100 mg to 600 mg b.i.d.
  - The primary outcome was safety and tolerability to establish the MTD.
- Part 2 (Fixed Dose):
  - Patients were randomized to receive a fixed dose of Org-26576 (100 mg or 400 mg b.i.d.)
     or placebo for 28 days.
- Outcome Measures:
  - Primary: Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).
  - Secondary (Exploratory):
    - Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
    - Cognitive performance tests (e.g., CogState battery).
    - Pharmacokinetic parameters.





Click to download full resolution via product page

Caption: Workflow for the clinical trial in MDD.



### Conclusion

**Org-26576** is a well-characterized AMPA receptor positive allosteric modulator that has demonstrated clear effects on synaptic function, neurogenesis, and neurotrophic factor expression in preclinical models. While its clinical development for depression has been discontinued, the data generated from studies with this compound provide valuable insights into the therapeutic potential and challenges of targeting the glutamatergic system. The detailed methodologies and quantitative data presented in this guide are intended to support further neuroscience research and drug development efforts in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Perinatal 6-Hydroxydopamine Modeling of ADHD PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neonate-6-hydroxydopamine-lesioned rat: a model for clinical neuroscience and neurobiological principles PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org-26576: A Technical Guide for Neuroscience Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677471#org-26576-for-neuroscience-research-applications]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com